molecular formula C11H14O5 B12761147 Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-alpha,7-alpha,7a-alpha)- CAS No. 127311-85-7

Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-alpha,7-alpha,7a-alpha)-

Cat. No.: B12761147
CAS No.: 127311-85-7
M. Wt: 226.23 g/mol
InChI Key: WUCUREOFJYRSMJ-FIPCFZRWSA-N
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Description

Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-alpha,7-alpha,7a-alpha)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an epoxy group and multiple chiral centers, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid typically involves multiple steps, including the formation of the indene ring system, introduction of the epoxy group, and subsequent functionalization to introduce the carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and carboxylic acid moieties play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid can be compared with other similar compounds, such as:

    Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-beta,4-beta,7-beta,7a-beta)-: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.

    Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-beta,7-alpha,7a-beta)-: Another stereoisomer with potentially unique reactivity and applications.

The uniqueness of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

127311-85-7

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(1S,2R,6S,7R)-10-oxatricyclo[5.2.1.02,6]decane-2,6-dicarboxylic acid

InChI

InChI=1S/C11H14O5/c12-8(13)10-4-1-5-11(10,9(14)15)7-3-2-6(10)16-7/h6-7H,1-5H2,(H,12,13)(H,14,15)/t6-,7+,10+,11-

InChI Key

WUCUREOFJYRSMJ-FIPCFZRWSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC[C@@H]([C@]2(C1)C(=O)O)O3)C(=O)O

Canonical SMILES

C1CC2(C3CCC(C2(C1)C(=O)O)O3)C(=O)O

Origin of Product

United States

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